molecular formula C19H16FN3O2S B2848146 2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 942034-26-6

2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

Cat. No. B2848146
CAS RN: 942034-26-6
M. Wt: 369.41
InChI Key: AUWXONOLCLJHND-UHFFFAOYSA-N
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Description

2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPA-SA and is synthesized through a complex process involving multiple steps. In

Mechanism of Action

The mechanism of action of FPA-SA is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer growth and neurodegeneration. FPA-SA has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and survival. Additionally, FPA-SA has been shown to activate the Nrf2-ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
FPA-SA has been shown to have several biochemical and physiological effects. In cancer cells, FPA-SA has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of various oncogenes. In neurons, FPA-SA has been shown to protect against oxidative stress and prevent neurodegeneration.

Advantages and Limitations for Lab Experiments

FPA-SA has several advantages for lab experiments, including its high potency and specificity for certain enzymes and signaling pathways. However, the synthesis of FPA-SA is a complex and time-consuming process, making it difficult to obtain large quantities for experiments. Additionally, FPA-SA has not been extensively studied in vivo, making it difficult to determine its potential side effects and toxicity.

Future Directions

There are several future directions for research on FPA-SA. One area of research could focus on optimizing the synthesis method to make it more efficient and cost-effective. Another area of research could focus on studying the in vivo effects of FPA-SA to determine its potential as a therapeutic agent. Additionally, research could focus on exploring the potential of FPA-SA in other fields, such as agriculture and materials science.
In conclusion, FPA-SA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While the synthesis of FPA-SA is a complex process, studies have shown that it has promising anti-cancer and neuroprotective properties. Further research is needed to optimize the synthesis method and determine the full potential of FPA-SA as a therapeutic agent.

Synthesis Methods

The synthesis of FPA-SA is a multi-step process that involves the reaction of 3-fluorophenylhydrazine with ethyl acetoacetate to form 3-fluorophenylpyrazolone. This intermediate compound is then reacted with 2-methylphenyl isothiocyanate to form the final product, FPA-SA. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in specialized laboratories.

Scientific Research Applications

FPA-SA has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on the compound's anti-cancer properties. Studies have shown that FPA-SA can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Another area of research has focused on FPA-SA's potential as a neuroprotective agent. Studies have shown that FPA-SA can protect neurons from oxidative stress and prevent neurodegeneration, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-13-5-2-3-8-16(13)22-17(24)12-26-18-19(25)23(10-9-21-18)15-7-4-6-14(20)11-15/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXONOLCLJHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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